(E)-11,13-Tetradecadienyl acetate

Description

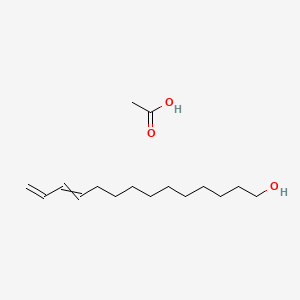

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;tetradeca-11,13-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZHMTPVINHBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C=CC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70828076 | |

| Record name | Acetic acid--tetradeca-11,13-dien-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70828076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80625-43-0 | |

| Record name | Acetic acid--tetradeca-11,13-dien-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70828076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation and Natural Occurrence

Discovery and Isolation from Biological Sources

The discovery of (E)-11,13-Tetradecadienyl acetate (B1210297) is intrinsically linked to the study of insect chemical communication, particularly in the context of sex pheromones. Pheromones are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species. The initial steps in identifying this compound involve the careful extraction of pheromone gland tissues from female insects. These glands, often located at the tip of the abdomen, are excised and extracted using a non-polar solvent like hexane (B92381) to isolate the volatile and semi-volatile compounds. The resulting extract, containing a complex mixture of chemicals, is then concentrated for further analysis.

Identification Methodologies in Insect Glandular Extracts

The precise identification of (E)-11,13-Tetradecadienyl acetate from the complex glandular extracts requires a combination of advanced analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying individual components within a mixture. nih.govfortuneonline.org In this process, the extracted sample is vaporized and passed through a long, thin capillary column. The components of the mixture travel through the column at different rates depending on their chemical properties, leading to their separation. As each compound elutes from the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment into charged ions. The resulting mass spectrum, a unique fingerprint of the molecule, provides information about its molecular weight and structure. fortuneonline.orgnih.gov For acetates like this compound, characteristic fragment ions, such as the one at m/z 61 (the acetate ion) and the molecular ion minus the acetate group ([M-60]+), are indicative of its structure. fortuneonline.org The identification is further confirmed by comparing the retention time and mass spectrum of the unknown compound with those of a synthetic, authentic standard. nih.govresearchgate.net

While GC-MS identifies the chemical composition of an extract, Gas Chromatography-Electroantennographic Detection (GC-EAD) is crucial for determining which of these compounds are biologically active. nih.govfortuneonline.orgnih.govscielo.br In a GC-EAD system, the effluent from the gas chromatography column is split into two paths. One path leads to a standard detector like a Flame Ionization Detector (FID), which records the chemical profile of the extract. nih.govscielo.br The other path directs the separated compounds over an excised insect antenna. nih.gov If a compound elicits an electrical response from the antenna, it is detected as a peak on an electroantennogram (EAG). nih.govnih.gov By simultaneously observing the FID and EAG signals, researchers can pinpoint the specific compounds in the extract that are detected by the insect's olfactory system. This technique is instrumental in identifying the behaviorally relevant components of a pheromone blend. nih.govfortuneonline.orgscielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of a molecule. ipb.pt While GC-MS provides information on the mass and fragmentation of a compound, NMR provides detailed information about the connectivity of atoms and their spatial arrangement. libretexts.org Techniques like ¹H NMR and ¹³C NMR provide data on the different types of hydrogen and carbon atoms in the molecule, respectively. libretexts.orgmdpi.com For this compound, NMR is used to confirm the positions of the double bonds and the stereochemistry (the E/Z configuration) of the molecule. nih.gov The chemical shifts and coupling constants observed in the NMR spectrum provide definitive proof of the compound's structure. ipb.pt

Many pheromones are chiral, meaning they can exist in two mirror-image forms called enantiomers. wisc.edugcms.cz These stereoisomers often have different biological activities. Standard gas chromatography columns typically cannot separate enantiomers. wisc.edu Chiral-phase gas chromatography utilizes a special stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. uni-muenchen.dechemical-ecology.netchromatographyonline.com This is critical for understanding the precise composition of a pheromone blend, as the ratio of different stereoisomers can be crucial for species-specific communication. chemical-ecology.net

Species-Specific Occurrence and Pheromone Blend Composition

This compound has been identified as a sex pheromone component in a variety of insect species, particularly moths. However, it rarely acts alone. Instead, it is typically part of a multi-component blend, where the specific ratio of each compound is critical for attracting conspecific mates and ensuring reproductive isolation between closely related species. researchgate.net The presence and proportion of this compound can vary significantly between species.

For instance, in the light brown apple moth (Epiphyas postvittana), this compound is a key component of the female-produced sex pheromone, working in conjunction with other compounds. google.com Similarly, it has been identified in various species of the genus Spodoptera and Acleris, often in combination with other tetradecenyl acetates or related compounds. nih.govresearchgate.netresearchgate.net In the click beetle Melanotus communis, while this compound was tested, the primary attractive compound was found to be 13-tetradecenyl acetate. nih.govresearchgate.netscienceopen.com This highlights the specificity of pheromone blends and the importance of identifying all active components.

The following table provides examples of insect species in which related tetradecadienyl acetates have been identified as pheromone components and the composition of their respective blends.

| Species | Family | Pheromone Components |

| Spodoptera litura | Noctuidae | (Z,E)-9,11-tetradecadienyl acetate, (Z,E)-9,12-tetradecadienyl acetate, (Z)-9-tetradecenyl acetate |

| Spodoptera exigua | Noctuidae | (Z,E)-9,12-tetradecadienyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate |

| Hypsipyla grandella | Pyralidae | (9Z,12E)-tetradecadien-1-ol, (9Z,12E)-tetradecadienyl acetate, (9Z)-tetradecen-1-ol, (9Z)-tetradecenyl acetate |

| Adoxophyes honmai | Tortricidae | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, 10-methyldodecyl acetate, (E)-11-tetradecenyl acetate |

| Acleris comariana | Tortricidae | (E)-11,13-tetradecadienal |

| Citripestis sagittiferella | Pyralidae | (E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, (9Z,11E)-9,11-tetradecadienyl acetate |

Chemical Synthesis and Stereoselective Approaches

Development of Synthetic Routesoup.compherobase.comnih.gov

The creation of (E)-11,13-Tetradecadienyl acetate (B1210297) in a laboratory setting involves a series of carefully planned chemical reactions. Scientists have developed several strategies to build this molecule, each with its own set of procedures and resulting in varying degrees of success in terms of the final amount and purity of the product. These methods often involve constructing the carbon chain of the molecule and then adding the final acetate group.

Wittig Reaction Strategies for Stereospecific Diene Formationoup.comnih.govlumenlearning.com

A key challenge in synthesizing (E)-11,13-Tetradecadienyl acetate is the creation of the conjugated diene system—two alternating double bonds—with the correct spatial arrangement (stereochemistry). The Wittig reaction is a powerful and widely used method in organic synthesis to form carbon-carbon double bonds. lumenlearning.com This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). lumenlearning.comlibretexts.org

One of the major advantages of the Wittig reaction is that it allows for the precise placement of the double bond, which is crucial for the biological activity of pheromones. lumenlearning.comlibretexts.org Different variations of the Wittig reaction can be employed to control the geometry of the resulting double bond, aiming for the desired (E) configuration at the 11th and 13th positions of the carbon chain. For instance, the reaction of 9-acetoxynonyl-triphenylphosphonium bromide with (E)-2-pentenal can produce the desired diene structure. oup.com The choice of reactants and reaction conditions is critical to steer the reaction towards the formation of the correct stereoisomer. oup.com

Grignard Coupling Methodologies for Carbon Backbone Constructionoup.com

The Grignard reaction is another fundamental tool in organic chemistry for forming carbon-carbon bonds. This reaction utilizes a Grignard reagent, which is an organomagnesium halide. In the synthesis of this compound, Grignard coupling methodologies are employed to build the main carbon skeleton of the molecule. oup.com For example, a Grignard reagent can be coupled with other organic halides in the presence of a suitable catalyst to extend the carbon chain to the required length of fourteen carbons. researchgate.net The versatility of Grignard reagents allows for the introduction of various carbon fragments, making it a flexible approach for constructing the backbone of the target molecule.

Stereocontrol and Isomeric Purity in Laboratory Synthesisoup.comnih.govlumenlearning.com

Achieving a high degree of stereocontrol is paramount in the synthesis of pheromones like this compound, as even small amounts of incorrect isomers can significantly reduce or alter the biological activity. The Wittig reaction, while powerful, can sometimes lead to a mixture of (E) and (Z) isomers. lumenlearning.com Therefore, synthetic strategies often incorporate purification steps to separate the desired isomer. One such technique involves the use of Diels-Alder reactions, where the undesired isomer reacts with a specific compound, allowing for its removal from the mixture. oup.com

Researchers continuously work to develop more stereospecific reactions that produce the desired isomer in high yields, minimizing the need for extensive purification. The choice of catalysts and reaction conditions plays a crucial role in directing the stereochemical outcome of the reactions. iupac.org

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Pathways in Insect Pheromone Glands

The elucidation of biosynthetic pathways for moth sex pheromones, including conjugated dienes like (E)-11,13-Tetradecadienyl acetate (B1210297), has been achieved by identifying fatty acid intermediates and using labeled precursors. iastate.eduslu.se The general pathway involves the de novo synthesis of saturated fatty acids, followed by specific desaturation, chain-shortening, and functional group modification to produce the final species-specific pheromone blend. slu.setandfonline.comharvard.edu

Research has shown that most moth pheromones are C10-C18 aliphatic compounds with varying degrees of unsaturation and an oxygenated functional group (alcohol, aldehyde, or acetate), which are classified as Type I pheromones. nih.govusda.govpnas.org The pathway for a C14 diene acetate typically starts from a more common C16 saturated fatty acid, palmitate. iastate.edunih.gov Through a series of enzymatic reactions, including desaturation and chain-shortening, the specific C14 backbone with conjugated double bonds at the 11th and 13th positions is created. tandfonline.comnih.gov The final steps involve the reduction of the fatty acyl precursor to an alcohol, followed by acetylation to form the acetate ester. pnas.orgpnas.org

Identification and Characterization of Key Enzymes

The biosynthesis of (E)-11,13-Tetradecadienyl acetate is dependent on a cassette of specialized enzymes that catalyze the key steps of desaturation, reduction, and acetylation. tandfonline.comsciopen.com

Fatty acyl-CoA desaturases (FADs) are crucial enzymes that introduce double bonds at specific positions in the fatty acyl chain, creating the mono- or polyunsaturated precursors required for pheromone synthesis. tandfonline.comsciopen.combohrium.com These enzymes are responsible for the vast diversity of moth pheromone structures. tandfonline.com Several types of desaturases have been identified, each with specific positional and geometric selectivity.

Δ11 and Δ12 Desaturases: The formation of a conjugated diene system, such as the one in (E)-11,13-tetradecadienoate, often involves unique desaturase activities. For instance, the biosynthesis of the related compound (Z,E)-9,12-tetradecadienyl acetate involves a Δ11 desaturase that acts on palmitic acid (C16) to produce (Z)-11-hexadecenoic acid. This is followed by chain-shortening and the action of a unique Δ12 desaturase to create the diene. iastate.edunih.gov

Multifunctional Desaturases: Some moths possess multifunctional desaturases capable of introducing more than one double bond or acting on substrates of different chain lengths. For example, a single desaturase in the processionary moth has been shown to have Δ11/Δ13 activity. nih.gov The creation of an 11,13-diene could theoretically be accomplished by a desaturase that introduces a double bond at the Δ13 position of an 11-enoic fatty acid precursor. Gene candidate approaches and heterologous expression systems in yeast are common methods for identifying and characterizing these enzymes. tandfonline.comnih.gov

Once the correct unsaturated fatty acyl-CoA precursor is synthesized, it is converted to the corresponding fatty alcohol by a fatty acyl reductase (FAR). pnas.orgpnas.orgbohrium.com These enzymes are pivotal in the final stages of biosynthesis and are often specific to the pheromone gland (pgFARs). pnas.orgbohrium.com

FARs catalyze the NADPH-dependent reduction of the fatty acyl-CoA to a fatty alcohol. pnas.org Studies have identified a specific subfamily of pgFARs unique to Lepidoptera that are responsible for pheromone production. tandfonline.compnas.org While some FARs show broad substrate specificity, others are highly selective for particular chain lengths and degrees of unsaturation, which can help regulate the final ratio of components in a pheromone blend. pnas.orgbohrium.com The alcohol (E)-11,13-tetradecadien-1-ol is the direct product of this reduction step before it undergoes acetylation.

The final step in the biosynthesis of this compound is the esterification of the fatty alcohol precursor, (E)-11,13-tetradecadien-1-ol. This reaction is catalyzed by an Acetyl-CoA: fatty alcohol acetyltransferase (ATF), which transfers an acetyl group from acetyl-CoA to the alcohol. iastate.edupnas.orggoogle.com

While acetyltransferases are a necessary component of the biosynthetic pathway for acetate pheromones, the specific enzymes responsible for this step in insects have been difficult to identify and characterize. nih.govresearchgate.net However, researchers have found functional alternatives. For example, an acetyltransferase from yeast, ATF1, has been shown to efficiently acetylate a range of moth pheromone alcohols, demonstrating its potential for use in the biotechnological production of acetate pheromones. nih.govresearchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Type | Function in Pathway |

|---|---|---|

| Fatty Acyl Desaturase (FAD) | Δ11, Δ13, or multifunctional desaturases | Introduces conjugated double bonds into the C14 fatty acyl precursor to form a tetradecadienoic acid. tandfonline.comnih.gov |

| Fatty Acyl Reductase (FAR) | Pheromone gland-specific FAR (pgFAR) | Reduces the tetradecadienoyl-CoA precursor to (E)-11,13-tetradecadien-1-ol. pnas.orgpnas.org |

| Acetyl-CoA: Fatty Alcohol Acetyltransferase (ATF) | Acetyltransferase | Catalyzes the final acetylation of the alcohol to produce this compound. nih.govresearchgate.net |

Precursor Utilization and Chain Elongation/Shortening Mechanisms

The biosynthesis of moth pheromones does not typically begin with a C14 fatty acid. Instead, it originates from the more common C16 and C18 saturated fatty acids, palmitoyl-CoA and stearoyl-CoA, which are produced via the standard fatty acid synthesis pathway. acs.orgslu.sepnas.org To arrive at the C14 chain length required for this compound, these precursors undergo limited chain-shortening.

This process involves a controlled version of β-oxidation, where the fatty acid chain is shortened by two-carbon units. nih.govpnas.orgoup.com The sequence of desaturation and chain-shortening can vary between species. For example, a C16 acid can be desaturated first and then shortened to a C14 unsaturated acid, or a C16 acid can be shortened to a C14 acid before desaturation occurs. iastate.eduslu.se For many diene pheromones, evidence points to the desaturation of a C16 precursor (e.g., to Z11-16:acid), which is then chain-shortened to the C14 intermediate (e.g., Z9-14:acid) before a second desaturation event. iastate.edunih.gov

Hormonal Regulation of Pheromone Biosynthesis (e.g., Pheromone Biosynthesis Activating Neuropeptide - PBAN)

The entire process of pheromone biosynthesis in moths is not continuous but is tightly regulated by a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN). frontiersin.orgnih.govresearchgate.net PBAN is a 33-amino acid peptide produced in the subesophageal ganglion of the brain. frontiersin.orgnih.gov Upon release into the hemolymph, it travels to the pheromone gland and binds to specific G-protein coupled receptors on the gland cells. nih.govresearchgate.netplos.org

This binding event initiates a signal transduction cascade that activates or upregulates the biosynthetic pathway. researchgate.netplos.org The specific enzymatic step controlled by PBAN can differ among moth species. In some, PBAN has been shown to regulate the reduction of the fatty acyl precursor to the alcohol, effectively controlling the activity of the fatty acyl reductase (FAR). researchgate.netjst.go.jp In other species, PBAN's regulatory action occurs earlier in the pathway, at or before the initial fatty acid synthesis. researchgate.net This hormonal control ensures that pheromone production is coordinated with the appropriate time for mating, which is often tied to a specific circadian rhythm. researchgate.net

Ecological Role and Interspecific Communication

Role in Intraspecific Sexual Communication Systems

(E)-11,13-Tetradecadienyl acetate (B1210297) is a crucial component in the chemical communication systems of several moth species, primarily functioning as a sex pheromone. Its role is rarely that of a standalone attractant; instead, it typically acts in concert with other compounds to form a precise, species-specific signal that mediates mating behavior. nih.govresearchgate.net The efficacy of the pheromone blend often relies on the exact ratio of its components, which allows males to recognize and locate conspecific females. researchgate.net

In the yellow tortrix moth, Acleris fimbriana, a significant pest of fruit trees, (E)-11,13-Tetradecadienyl acetate is a key secondary component of the female sex pheromone. nih.govcambridge.org The primary attractant for males is (E)-11,13-tetradecadienal. nih.govcambridge.org While this compound alone does not attract male moths, its addition to (E)-11,13-tetradecadienal significantly enhances the blend's attractiveness. nih.govcambridge.org Further research has shown that a three-part blend, including a third compound, (E)-11-tetradecenyl acetate, is even more effective. Field trapping studies determined that the optimal ratio for attracting A. fimbriana males was a 6:4:1 mixture of (E)-11,13-tetradecadienal, this compound, and (E)-11-tetradecenyl acetate, respectively. nih.gov This illustrates the compound's role as a powerful synergist, fine-tuning the signal to maximize the response of conspecific males.

This principle of multi-component synergy is a common theme in lepidopteran communication. For many moth species, particularly in families like Tortricidae and Pyralidae, acetate compounds are integral to creating specific communication channels. nih.govnih.govoup.com Male moths appear to discriminate with great precision between different acetate isomers and blends, a capability that is fundamental to the evolution of specific mate recognition systems. nih.govresearchgate.net In the almond moth, Cadra cautella, for example, the sex pheromone is a blend of (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecadien-1-yl acetate. nih.govoup.com The precise ratio of these components is critical for eliciting the correct behavioral response and achieving successful mating. bohrium.com

Table 1: Pheromone Components and Their Role in the Sexual Communication of Acleris fimbriana

| Compound Name | Abbreviation | Role in Blend |

|---|---|---|

| (E)-11,13-Tetradecadienal | E11,13-14:Ald | Primary Attractant nih.govcambridge.org |

| This compound | E11,13-14:Ac | Synergist (enhances attraction) nih.govcambridge.org |

| (E)-11-Tetradecenyl acetate | E11-14:Ac | Synergist (further enhances attraction) nih.gov |

Interspecific Interactions and Specificity of Pheromonal Blends

The specificity of pheromonal blends is paramount for maintaining reproductive isolation between closely related and sympatric species. nih.govresearchgate.net While a single pheromone component, such as this compound, may be used by multiple species, the unique combination and ratio of compounds in a blend create a distinct signal. nih.govresearchgate.net This chemical "signature" prevents cross-attraction and hybridization, which can have negative fitness consequences. mpg.de

In the Tortricidae family, many species share common C12 and C14 acetate and alcohol components in their pheromones. nih.govresearchgate.net Specificity is achieved by varying the geometry of double bonds, the position of functional groups, and, most importantly, the precise ratio of the components in the blend. nih.govresearchgate.net Acetate blends, in particular, appear to allow for a higher degree of specificity compared to blends of analogous alcohols, as minor changes in the acetate components can act as powerful attractants, synergists, or antagonists. nih.govresearchgate.net For instance, the compound (Z)-11-tetradecenyl acetate is a primary pheromone for many tortricids but also acts as a behavioral antagonist for the light brown apple moth, Epiphyas postvittana, which uses a blend dominated by the (E)-isomer. nzpps.org This inhibition helps E. postvittana males avoid confusion with other species.

A clear example of this principle is seen in sympatric Spodoptera species. Spodoptera litura and Spodoptera exigua share a common pheromone component, (Z,E)-9,12-tetradecadienyl acetate, but their blends contain unique, species-specific compounds. nih.gov Field studies have demonstrated that males of each species can perceive the specific components of the other's pheromone, which act as behavioral antagonists. nih.gov The specific components of the S. exigua blend significantly inhibit the attraction of S. litura males to their own pheromone, and vice versa. nih.gov This mutual recognition and inhibition is a critical mechanism for reproductive isolation.

Similarly, within the genus Acleris, (E)-11,13-tetradecadienal is a common key pheromone component. researchgate.net However, the role of other compounds, like this compound, can differ. In A. fimbriana, the acetate is a synergist, nih.gov while in the strawberry tortrix, Acleris comariana, the corresponding acetate was not detected in female glands and did not elicit an electrophysiological response in males, indicating it is not part of their specific communication channel. researchgate.net This highlights how even closely related species can evolve different sensitivities and responses to the same or similar chemical structures to ensure specific mate recognition.

Table 2: Comparison of Major Pheromone Components in Sympatric Spodoptera Species

| Species | Major Pheromone Components | Function |

|---|---|---|

| Spodoptera litura | (Z,E)-9,11-Tetradecadienyl acetate, (Z,E)-9,12-Tetradecadienyl acetate nih.govmpg.deplos.org | The specific blend attracts conspecific males. The blend is inhibited by specific components from S. exigua. nih.gov |

| Spodoptera exigua | (Z,E)-9,12-Tetradecadienyl acetate, (Z)-9-Tetradecen-1-ol, (Z)-11-Hexadecenyl acetate nih.gov | The specific blend attracts conspecific males. The blend is inhibited by the specific component (Z,E)-9,11-Tetradecadienyl acetate from S. litura. nih.gov |

Influence of Environmental Factors on Pheromone Efficacy and Communication Fidelity

The successful transmission of a chemical signal like this compound from a signaling female to a receiving male is subject to a variety of environmental influences. These factors can affect the pheromone's physical properties, its dispersal in the environment, and its perception by the receiver, thereby impacting the fidelity and efficacy of the communication channel. google.com

Abiotic factors such as temperature, wind speed, and humidity play a significant role. google.com Temperature affects the volatility of the pheromone components, influencing their release rate from the female's gland. Wind speed and turbulence are critical for creating the pheromone plume that males follow to locate the source. Inconsistent or high winds can disrupt the plume's structure, making it difficult for males to navigate. Studies on the mating disruption of Cadra cautella using synthetic pheromones have shown that airflow significantly impacts mating success, demonstrating the importance of air movement in pheromone dispersal. scispace.com Furthermore, the chemical stability of conjugated diene acetates can be compromised by environmental exposure. To counteract degradation from oxidation, antioxidants are often added to synthetic pheromone lures to prolong their field life and efficacy, as demonstrated in studies with Acleris fimbriana lures. nih.gov

Biotic factors, particularly volatile organic compounds released from host and non-host plants, can also modulate pheromone communication. usda.gov Plant volatiles can act synergistically with sex pheromones, enhancing male attraction. In some cases, the presence of specific host-plant odors is necessary for a maximal response to the pheromone. usda.gov Conversely, volatiles from non-host plants can have an inhibitory effect. Research on Spodoptera littoralis has shown that certain plant terpenes can antagonize the pheromone signal by reducing the firing rate of the male's pheromone receptor neurons. usda.gov This suggests that the vegetative habitat can significantly influence the "signal-to-noise" ratio in chemical communication, affecting a male's ability to detect and respond to a conspecific female's pheromone blend. usda.gov

Research Applications in Insect Population Management

Monitoring Pest Populations using Pheromone Traps

Pheromone traps baited with (E)-11,13-tetradecadienyl acetate (B1210297) are a cornerstone of modern pest surveillance. These traps exploit the male insect's natural attraction to the female-emitted sex pheromone to detect the presence, abundance, and seasonal activity of specific pests. This information is crucial for making informed decisions about the timing and necessity of control interventions.

Development and Optimization of Lure Blends for Specific Pests

The effectiveness of a pheromone trap is highly dependent on the composition of the lure. While (E)-11,13-tetradecadienyl acetate is a key attractant for several pest species, it is often part of a multi-component blend that elicits the strongest behavioral response. Research has focused on identifying these additional compounds and determining the optimal ratios to maximize trap captures for specific target pests.

For instance, in studies on the tortricid moth Acleris fimbriana, a significant pest in Chinese fruit orchards, four compounds were identified from female sex-pheromone gland extracts: (E)-11,13-tetradecadienal, (E)-11,13-tetradecadien-1-ol, (E)-11-tetradecenyl acetate, and this compound. cambridge.org Field trapping experiments revealed that while (E)-11,13-tetradecadienal alone was attractive to male moths, the addition of this compound significantly enhanced trap captures. cambridge.org A ternary blend of (E)-11,13-tetradecadienal, this compound, and (E)-11-tetradecenyl acetate in a 6:4:1 ratio was found to be 7.5 times more effective at capturing males than virgin females. cambridge.org Conversely, the addition of (E)-11,13-tetradecadien-1-ol to the blend inhibited trap catch. cambridge.org

Similarly, research on the fir coneworm, Dioryctria abietivorella, identified (9Z,11E)-tetradecadien-1-yl acetate and a long-chain hydrocarbon, (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene, as the major components of its sex pheromone. usda.govnih.gov Optimization studies tested various ratios of these two components and found that a 1:10 ratio of the acetate to the hydrocarbon was optimal for attracting male moths. usda.gov The addition of other potential minor components, including this compound, did not increase the attractiveness of the two-component blend. usda.gov

The following table summarizes the findings from a study on the optimization of lure blends for Acleris fimbriana.

Table 1: Effect of Different Lure Blends on the Trap Capture of Male Acleris fimbriana

| Lure Composition | Mean Male Moths Captured per Trap |

|---|---|

| (E)-11,13-tetradecadienal (E11,13-14:Ald) alone | High |

| This compound (E11,13-14:Ac) alone | No capture |

| (E)-11-tetradecenyl acetate (E11-14:Ac) alone | No capture |

| (E)-11,13-tetradecadien-1-ol (E11,13-14:OH) alone | No capture |

| E11,13-14:Ald + E11,13-14:Ac | Enhanced capture compared to Ald alone |

| E11,13-14:Ald + E11-14:Ac | No significant effect on capture |

| E11,13-14:Ald + E11,13-14:OH | Inhibited capture |

| Ternary Blend (E11,13-14:Ald + E11,13-14:Ac + E11-14:Ac in 6:4:1 ratio) | 7.5 times more effective than virgin females |

Data sourced from field-trapping tests on Acleris fimbriana. cambridge.org

Field Efficacy Assessments of Trapping Systems for Surveillance

For the tomato leaf miner, Tuta absoluta, studies have evaluated different trap types, such as dry bucket traps and Delta traps, with various adhesives. researchgate.net While both trap types were effective at capturing T. absoluta, the quality of the captured moths for identification purposes varied. researchgate.net Moths in bucket traps and on cool melt adhesive inserts were often in poorer condition than those on hot melt pressure sensitive adhesive (HMPSA) inserts, making identification more challenging. researchgate.net These studies also highlighted that commercially available pheromone lures, whether containing only the main component or a blend, can attract non-target moths, necessitating the use of trapping systems that facilitate easy pre-screening. researchgate.net

In the case of the strawberry tortrix, Acleris comariana, trapping experiments demonstrated that lures containing (E)-11,13-tetradecadienal, either alone or in combination with its Z-isomer, were highly effective at attracting male moths. researchgate.net The trap catch increased with the dose of (E)-11,13-tetradecadienal, with lures baited with 100 µg and 1,000 µg being the most attractive. researchgate.net The identification of such a potent attractant is a critical first step in developing pheromone-based monitoring and control strategies for this pest in European strawberry production. researchgate.net

The following table presents a conceptual summary of findings from field efficacy assessments of trapping systems.

Table 2: Conceptual Comparison of Trapping System Efficacy for Pest Surveillance

| Trapping System Component | Factor Under Assessment | Observation/Finding | Reference |

|---|---|---|---|

| Trap Type | Delta vs. Bucket | Both effective for capture, but specimen quality for identification can vary. | researchgate.net |

| Adhesive | Hot Melt vs. Cool Melt | Hot melt adhesives may preserve moth quality better for easier identification. | researchgate.net |

| Lure Dose | Increasing Pheromone Amount | Trap catch generally increases with dose up to an optimal level. | researchgate.net |

Mating Disruption Strategies for Pest Control

Mating disruption is a pest control technique that involves permeating the atmosphere with a synthetic sex pheromone to prevent male insects from locating and mating with females. researchgate.net This reduction in mating success leads to a decrease in the pest population over time. This compound and its related compounds are key components in mating disruption formulations for several lepidopteran pests. nih.govsemios.comannualreviews.org

Mechanisms of Mating Disruption (e.g., False Trail Following, Sensory Adaptation/Overload)

The precise mechanisms by which mating disruption works can vary and are often categorized as competitive or non-competitive. researchgate.net

False Trail Following (Competitive Mechanism): In this scenario, males follow the plumes of synthetic pheromone released from the dispensers instead of the plumes from calling females. semios.com This misdirection of males reduces their chances of finding a mate. semios.com

Sensory Adaptation/Overload (Non-competitive Mechanism): Constant exposure to high concentrations of the synthetic pheromone can lead to adaptation of the male's olfactory receptors or habituation of the central nervous system. researchgate.net This desensitization makes the males less responsive to the pheromone signals from females. semios.com

Camouflage: The high concentration of synthetic pheromone in the air can mask the natural pheromone plumes released by females, making it difficult for males to locate them. semios.com

Sensory Imbalance: Many insect pheromones consist of a specific blend of multiple components. Mating disruption can be achieved by releasing a high quantity of a single component, which alters the natural ratio and makes the chemical signal unrecognizable to the males. semios.com

The dominant mechanism can depend on the specific insect, the pheromone formulation, and the density of the dispensers. researchgate.net

Field Trials for Efficacy in Reducing Pest Reproduction

The effectiveness of mating disruption is ultimately measured by its ability to reduce pest reproduction and subsequent crop damage. Numerous field trials have been conducted to evaluate the efficacy of this strategy for various pests.

For the Mediterranean flour moth, Ephestia kuehniella, three years of field trials in traditional flour mills using dispensers containing (9Z,12E)-tetradecadienyl acetate showed a significant reduction in both adult and larval populations in the treated mills. researchgate.net While mating disruption did not completely eliminate reproduction, it proved to be a valuable component of an integrated pest management program, leading to a drastic reduction in the need for chemical treatments. researchgate.net

In studies on the almond moth, Cadra cautella, exposure to synthetic (Z, E)-9, 12-tetradecadienyl acetate (ZETA) resulted in lower mating rates compared to untreated controls. scispace.com The effectiveness of mating disruption was found to be influenced by the pheromone dose, with higher doses leading to greater disruption. scispace.com

However, mating disruption is not always successful. In trials targeting the spruce cone pests Cydia strobilella and Dioryctria abietella, although the treatment drastically reduced the capture of males in pheromone traps, it did not consistently reduce the presence and abundance of larvae in the cones. nih.gov This suggests that further optimization of the mating disruption method is needed for these particular pests. nih.gov

The following table summarizes the results of a field trial on mating disruption for the Mediterranean flour moth.

Controlled-Release Formulations for Sustained Pheromone Delivery

For mating disruption to be effective over an extended period, the synthetic pheromone must be released into the environment in a controlled and sustained manner. This has led to the development of various controlled-release formulations. These formulations are designed to protect the pheromone from degradation by environmental factors such as sunlight and oxidation, and to ensure a consistent release rate throughout the pest's mating season.

Research has explored the use of biodegradable polymers, such as monomethoxy poly (ethylene glycol)-poly (ε-caprolactone) (MPEG-PCL), to create micelles that encapsulate sex pheromones. plos.org Studies on the sex pheromones of Spodoptera litura, which include (Z,E)-9,11- and (Z,E)-9,12-tetradecadienyl acetate, have shown that these micelles can provide a slow and sustained release of the active compounds. plos.orgresearchgate.net The release kinetics can be further modulated by the addition of agents like methyl oleate (B1233923), which can prolong the half-life of the micelles and control the release speed. plos.org

Other controlled-release technologies include semi-solid emulsions that can be applied as dollops or sprayed onto foliage. google.com These formulations often contain waxes, oils, and antioxidants to protect the semiochemicals and ensure their sustained release for an extended period. google.com The development of such eco-friendly and long-lasting formulations is crucial for the practical and economic viability of pheromone-based pest management strategies. googleapis.com

Polymer-Based Delivery Systems for this compound

The effectiveness of pheromones in the field is highly dependent on the technology used to release them into the environment. Polymer-based delivery systems are at the forefront of this research, designed to protect the active compound and ensure a consistent release over time. googleapis.com These systems are critical because pheromones need to be dispensed in very low amounts to modify insect behavior for mass trapping or mating disruption. googleapis.com

Common delivery systems include dispensers that can be hung or tied in agricultural fields. googleapis.com Researchers have explored various polymeric materials to create these controlled-release devices. Aliphatic polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are among the most successfully used synthetic biodegradable polymers for this purpose. csir.co.za These materials can be formulated into micro/nanoparticles, hydrogels, or porous scaffolds. csir.co.za

One advanced approach involves encapsulating pheromones within a polymer matrix. For instance, research on the sex pheromones of Spodoptera litura, which include the related compounds (Z,E)-9,11- and (Z,E)-9,12-tetradecadienyl acetate, has utilized monomethoxy poly (ethylene glycol)-poly (ε-caprolactone) (MPEG-PCL) to form micelles. plos.orgnih.gov This self-assembly method creates a core-shell structure that encapsulates the pheromone. plos.orgnih.gov Such formulations can be designed as sprayable, water-dispersible, semi-solid emulsions that adhere well to plant surfaces, providing rain fastness and stability. google.com Other formats include simple rubber septa impregnated with the pheromone, which have proven effective and easy to use for compounds like 13-tetradecenyl acetate. researchgate.net

The table below summarizes various polymer-based systems used for delivering insect pheromones.

| Delivery System Type | Polymer Material(s) | Formulation Example | Target Compound Class |

| Micelles | Monomethoxy poly (ethylene glycol)-poly (ε-caprolactone) (MPEG-PCL) | Self-assembled core-shell nanoparticles | Tetradecadienyl acetates |

| Semi-solid Emulsion | Biodegradable wax, various polymers | Sprayable or dollop application | Tetradecadienyl acetates and other semiochemicals |

| Septum Dispenser | Rubber | Impregnated slow-release dispenser | Tetradecenyl acetate |

| Micro/nanoparticles | Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL) | Pheromone encapsulated within polymer matrix | General protein/drug delivery, applicable to pheromones |

Release Kinetics and Environmental Stability of Formulations

A critical aspect of developing pheromone delivery systems is understanding their release kinetics and stability under field conditions. The goal is to achieve a sustained release that protects the crop effectively, independent of environmental factors like temperature and humidity. googleapis.com The formulation must prevent rapid degradation of the active compound.

Research into MPEG-PCL micelles loaded with S. litura pheromones ((Z,E)-9,11- and (Z,E)-9,12-tetradecadienyl acetate) found that the release profile best fit a first-order kinetic model. plos.orgnih.gov This indicates that the release is diffusion-controlled, with the pheromone being released slowly and consistently rather than in a sudden burst. plos.org The half-life for the encapsulated pheromones in this system was determined to be between 5.6 and 7.0 days. plos.org

Furthermore, the release rate can be modulated by incorporating additives. In the MPEG-PCL micelle system, adding methyl oleate was shown to prolong the half-life of the micelles, thereby controlling the release speed of the pheromone. plos.orgnih.gov The stability of these formulations is a key advantage; semi-solid compositions can be stored at room temperature for extended periods without loss of quality. googleapis.com For other related compounds, such as (E)-11,13-tetradecadienal, the challenge of the compound slowly polymerizing highlights the need for formulations that ensure stabilization and a sustained, adequate release rate for effective monitoring. nih.gov

The table below details the findings on the release kinetics of a representative polymer-based pheromone formulation.

| Polymer System | Target Pheromones | Kinetic Model | Key Findings |

| MPEG5000-PCL2000 Micelles | (Z,E)-9,11-14:Ac & (Z,E)-9,12-14:Ac | First-Order | Highest linearity (R² ≈ 0.96), indicating diffusion-controlled release. |

| MPEG5000-PCL2000 Micelles | (Z,E)-9,11-14:Ac | First-Order | Half-life of 5.6 days. |

| MPEG5000-PCL2000 Micelles | (Z,E)-9,12-14:Ac | First-Order | Half-life of 7.0 days. |

Data from a study on Spodoptera litura sex pheromones. plos.org

Integration of this compound into Integrated Pest Management (IPM) Programs

This compound and related pheromones are key tools in Integrated Pest Management (IPM) programs. nih.gov IPM strategies aim to reduce reliance on conventional insecticides by combining various pest control methods. nih.govbohrium.com The use of sex pheromones for mating disruption (MD) or mass trapping is considered a promising and scalable alternative to pesticides. nih.gov

In mating disruption, a high concentration of the synthetic pheromone is released into the field to confuse males and prevent them from locating females, thus disrupting mating and reducing the next generation's population. nih.govchemicalbook.com This technique has been successfully used to control pests like the Indian meal moth, Plodia interpunctella, using its principal sex pheromone component, (9Z,12E)-tetradecadienyl acetate. bohrium.com For the lightbrown apple moth, Epiphyas postvittana, mating disruption with a pheromone blend can reduce the need for pesticide applications by up to two sprays per year. nzpps.org

Pheromones are also used in traps for monitoring pest populations or for mass trapping. nih.govgoogle.com Monitoring allows growers to detect the presence of a pest and estimate its population size, enabling more precise and timely control actions. nih.gov Mass trapping aims to remove a significant number of male insects from the population, which can contribute to population suppression. nih.gov

The success of these IPM strategies depends on several factors, including the specific blend of pheromone components, the population density of the pest, and the sex ratio. bohrium.com For example, studies on the almond moth, Cadra cautella, have shown that the ratio of pheromone components ((Z, E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecadien-1-yl acetate) significantly influences the effectiveness of mating disruption. bohrium.com The development of effective slow-release dispensers is considered economically feasible and crucial for the successful use of these pheromones in monitoring and management programs. researchgate.net

Future Research Directions and Emerging Paradigms

Advanced Analytical and Spectroscopic Characterization of Pheromone Metabolites

The complete understanding of pheromone biosynthesis and degradation is crucial for optimizing the use of (E)-11,13-Tetradecadienyl acetate (B1210297) in pest management. Advanced analytical and spectroscopic techniques are pivotal in identifying and quantifying not only the primary pheromone component but also its precursors and metabolites within the insect and the environment.

Researchers employ a suite of sophisticated methods to unravel the intricate metabolic pathways. Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for separating and identifying volatile compounds from pheromone gland extracts. nih.govresearchgate.net To enhance sensitivity and selectivity, techniques like coupled gas chromatographic-electroantennographic detection (GC-EAD) are utilized. nih.govresearchgate.net This method directly links the chemical identity of a compound to its biological activity by measuring the antennal response of the target insect.

Further advancements include the use of high-performance liquid chromatography (HPLC) for the analysis of less volatile or non-volatile metabolites. lgcstandards.com Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis provide detailed structural information, confirming the identity of synthesized or isolated compounds. lgcstandards.com These techniques are essential for verifying the stereochemistry of the diene system, which is critical for biological activity.

The table below summarizes the key analytical techniques used in the characterization of (E)-11,13-Tetradecadienyl acetate and its related compounds.

| Analytical Technique | Application in Pheromone Research | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile pheromone components and precursors in gland extracts. | nih.govresearchgate.net |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Identifies biologically active compounds by measuring insect antennal responses to GC-separated compounds. | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Analysis of less volatile metabolites and purification of synthetic pheromones. | lgcstandards.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural elucidation and confirms stereochemistry of pheromone molecules. | lgcstandards.com |

| Elemental Analysis | Determines the elemental composition of purified pheromone compounds. | lgcstandards.com |

Genetic and Molecular Engineering Approaches for Bioproduction of this compound

The chemical synthesis of insect pheromones like this compound can be costly and generate hazardous waste. nih.gov Consequently, there is a significant research effort focused on developing sustainable and cost-effective bioproduction methods using genetically engineered microorganisms.

Yeast, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have emerged as promising platforms for pheromone biosynthesis. bohrium.comdtu.dkbiorxiv.org These organisms can be metabolically engineered to produce a wide range of fatty acid-derived compounds, which are the precursors to many moth pheromones. bohrium.comacs.orgacs.org The general strategy involves introducing and expressing a set of genes encoding the necessary biosynthetic enzymes, such as desaturases, fatty acyl-CoA reductases (FARs), and acetyltransferases (ACTs), into the yeast host. nih.govbohrium.com

Key steps in the metabolic engineering of yeast for pheromone production include:

Introducing heterologous desaturases to create the specific double bond patterns required for the pheromone. nih.govbiorxiv.org

Expressing fatty acyl-CoA reductases to convert fatty acyl-CoAs to the corresponding fatty alcohols. dtu.dkbiorxiv.org

Utilizing acetyltransferases to convert the fatty alcohols into the final acetate esters. nih.govbohrium.com

Engineering the host's metabolism to increase the precursor pool of fatty acids and to minimize the degradation of the produced pheromones. dtu.dkbiorxiv.orgresearchgate.net

For instance, researchers have successfully engineered Yarrowia lipolytica to produce various moth pheromone components by redirecting its natural fatty acid metabolism. dtu.dkbiorxiv.orgresearchgate.netresearchgate.net This involves screening for and expressing efficient enzymes from different insect species. dtu.dk The table below highlights some of the key enzymes and their roles in the bioproduction of moth pheromones.

| Enzyme | Function in Pheromone Biosynthesis | Reference |

| Fatty Acyl-CoA Desaturase | Introduces double bonds at specific positions in the fatty acid chain. | nih.govdtu.dkbiorxiv.org |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols. | dtu.dkbiorxiv.org |

| Acetyltransferase (ACT) | Acetylates fatty alcohols to form acetate esters. | nih.govbohrium.com |

| Peroxisomal Oxidase | Can be involved in the modification of fatty alcohols. | dtu.dk |

Computational Approaches in Olfactory Receptor Ligand Binding and Pheromone Design

Understanding how pheromones like this compound interact with their specific olfactory receptors (ORs) at the molecular level is a major frontier in chemical ecology. Computational modeling provides powerful tools to investigate these interactions and to guide the design of novel, more effective pest control agents.

Molecular docking simulations are used to predict the binding modes and affinities of pheromone molecules within the binding pocket of their cognate ORs. nih.gov These models can help to identify the key amino acid residues involved in ligand recognition and to understand the structural basis for the high specificity of pheromone detection. nih.gov While the precise structures of most insect ORs are yet to be determined experimentally, homology modeling can be used to generate predictive models based on the structures of related proteins.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. This approach can be used to design new pheromone analogs with improved properties, such as increased potency or stability.

Biophysical models of the entire pheromone transduction cascade, from the initial binding of the pheromone to the generation of the neuronal signal, are also being developed. nih.govplos.org These models can simulate the dynamic processes involved in olfaction and provide insights into how the olfactory system encodes information about the pheromone plume. nih.govplos.orgencyclopedia.pub

Expanding Research Applications to Diverse Insect Orders and Understudied Pests

While much of the research on this compound has focused on its role as a sex pheromone in certain species of Lepidoptera, there is growing interest in exploring its potential applications for controlling pests in other insect orders and for managing understudied pest species.

For example, some studies have investigated the use of tetradecadienyl acetates as attractants for species in the order Coleoptera, such as click beetles. researchgate.net The identification of this compound or its isomers as a pheromone component in a wider range of insects could open up new avenues for the development of broad-spectrum or targeted pest management strategies.

Furthermore, many economically important pests, particularly in developing countries, remain understudied in terms of their chemical ecology. The identification of this compound or related compounds as pheromones in these species could provide a much-needed tool for their monitoring and control. This includes pests of stored products, where pheromone-based trapping and mating disruption can be highly effective. cabidigitallibrary.orgresearchgate.net

Investigation of Synergistic and Antagonistic Effects with Other Semiochemicals and Behavioral Modifiers

The behavioral response of an insect to a pheromone is often modulated by the presence of other chemical cues in the environment. These semiochemicals can have synergistic effects, enhancing the attractiveness of the primary pheromone, or antagonistic effects, inhibiting the response.

Research in this area focuses on identifying and characterizing these modulatory compounds. For example, plant volatiles released from host plants can significantly influence an insect's response to sex pheromones. researchgate.netnih.gov Some plant compounds can act as synergists, increasing trap catches when combined with the pheromone, while others can be inhibitory. researchgate.netnih.gov

In some cases, minor components of the pheromone blend itself can act as synergists or antagonists. For instance, the addition of small amounts of related compounds, such as the corresponding alcohol or other isomers of the acetate, can dramatically alter the attractiveness of the main pheromone component. nih.govresearchgate.netmdpi.com

Understanding these complex interactions is crucial for developing effective and species-specific pest management strategies. The table below lists some examples of semiochemicals that can interact with moth sex pheromones.

| Type of Semiochemical | Effect on Pheromone Response | Reference |

| Host Plant Volatiles | Can be synergistic or inhibitory. | researchgate.netnih.gov |

| Minor Pheromone Components | Can act as synergists or antagonists. | researchgate.netmdpi.com |

| Behavioral Antagonists | Inhibit the insect's response to the pheromone. | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. How is (E)-11,13-tetradecadienyl acetate synthesized in laboratory settings?

- Methodological Answer : The compound is synthesized via stereospecific reactions, such as Wittig reactions using trans-2-pentenal to construct double bonds at specific positions . Acetic anhydride in the presence of acetic acid is employed for acetylation . Optimization techniques like the Taguchi method improve yields by systematically varying reaction parameters (e.g., solvent, temperature), increasing total synthesis efficiency from 55% to 71.46% .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural validation and isomer differentiation . Gas chromatography-electroantennographic detection (GC-EAD) verifies biological activity by testing antennal responses in target insects . Purity assessments require chiral-phase GC to resolve stereoisomers .

Q. What is the biological role of this compound in insect communication?

- Methodological Answer : It functions as a sex pheromone component in species like Scrobipalpuloides absoluta and Spodoptera littoralis. Behavioral assays show its role in attracting conspecific males, though efficacy depends on blend ratios with other components (e.g., aldehydes or alcohols) . Field experiments confirm species-specific responses, necessitating controlled testing of binary or ternary mixtures .

Advanced Research Questions

Q. How do researchers address challenges in achieving stereochemical purity during synthesis?

- Methodological Answer : Stereospecific protocols, such as palladium-catalyzed cross-couplings or Wittig reactions with defined geometry reagents, ensure correct double-bond configurations . Analytical validation via GC-EAD and chiral-phase GC is essential to confirm enantiomeric excess and biological relevance .

Q. What experimental approaches determine optimal pheromone blend ratios for target species?

- Methodological Answer : Replicated field trials with varying component ratios (e.g., 90:10 or 10:1 mixtures) identify synergistic effects . Dose-response curves and electrophysiological recordings (e.g., single sensillum recordings) quantify receptor neuron specificity to isomers like (Z,E)- vs. (E,E)-configurations .

Q. How can contradictory data on behavioral efficacy be resolved?

- Methodological Answer : Contradictions, such as the lack of attraction enhancement when adding this compound to (E)-11,13-tetradecadienal in A. gloverana, require revisiting environmental variables (e.g., humidity) or testing alternative isomers . Meta-analyses of regional population differences in pheromone blends can clarify ecological adaptations .

Q. What methodologies study the metabolic pathways of this compound?

- Methodological Answer : Radiolabeled analogs track enzymatic degradation pathways (e.g., esterase activity) in insect antennae . RNA interference (RNAi) silencing of candidate enzymes (e.g., carboxyl esterases) can validate metabolic inactivation mechanisms .

Q. How is synthetic yield optimized using statistical experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.